molecular formula C17H23N3O B6478566 N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide CAS No. 304476-38-8

N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide

Cat. No. B6478566
CAS RN: 304476-38-8
M. Wt: 285.4 g/mol
InChI Key: CQGYKGGYYJMTGT-WOJGMQOQSA-N
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Description

N-(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide, also known as N-Pyrrol-2-ylmethylidene-adamantane-1-carbohydrazide, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been used as a starting material in organic synthesis, as a reagent in chemical reactions, and as a substrate for enzyme-catalyzed reactions. It has also been used in the synthesis of various other compounds, such as peptides, proteins, and carbohydrates.

Scientific Research Applications

N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazidelmethylidene-adamantane-1-carbohydrazide has been used in a variety of scientific research applications, such as in the synthesis of peptides, proteins, and carbohydrates. It has also been used in the synthesis of other organic compounds, such as heterocycles and polymers. In addition, this compound has been used in the study of enzyme-catalyzed reactions, such as in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazidelmethylidene-adamantane-1-carbohydrazide is not fully understood. However, it is believed that the compound acts as a catalyst in the condensation of adamantane-1-carbohydrazide with 1-methyl-1H-pyrrol-2-ylmethylidene-adamantane. The reaction is exothermic and the product is a crystalline solid.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazidelmethylidene-adamantane-1-carbohydrazide have not been extensively studied. However, the compound has been used in the synthesis of peptides, proteins, and carbohydrates, which suggests that it may have some biological activity. Additionally, the compound has been used in the study of enzyme-catalyzed reactions, which indicates that it may have some effect on enzyme activity.

Advantages and Limitations for Lab Experiments

N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazidelmethylidene-adamantane-1-carbohydrazide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and can be easily obtained from commercial suppliers. However, the compound is not very soluble in water and may require the use of organic solvents for synthesis. Additionally, the compound is not very reactive and may require the use of catalysts or other reagents to facilitate the reaction.

Future Directions

The future directions for N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazidelmethylidene-adamantane-1-carbohydrazide are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to identify potential applications for the compound, such as in the synthesis of pharmaceuticals or in the study of enzyme-catalyzed reactions. Finally, further research could be conducted to identify potential biochemical and physiological effects of the compound, as well as to identify potential advantages and limitations of using the compound in laboratory experiments.

Synthesis Methods

N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazidelmethylidene-adamantane-1-carbohydrazide can be synthesized from a number of starting materials, including 1-methyl-1H-pyrrol-2-ylmethylidene-adamantane, adamantane-1-carbohydrazide, and a variety of other reagents. The synthesis process involves the condensation of adamantane-1-carbohydrazide with 1-methyl-1H-pyrrol-2-ylmethylidene-adamantane in the presence of a catalyst, such as a base, acid, or a Lewis acid. The reaction is exothermic and the product is a crystalline solid. The yield of the reaction can be increased by increasing the reaction temperature and/or the amount of catalyst.

properties

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-20-4-2-3-15(20)11-18-19-16(21)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,11-14H,5-10H2,1H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGYKGGYYJMTGT-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide

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